![molecular formula C18H16N2O5S B11404993 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11404993.png)
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide
Description
Molecular Architecture and Crystallographic Analysis
The molecular formula of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is C₁₈H₁₆N₂O₅S , with a molecular weight of 396.4 g/mol . The core structure consists of a 4H-chromen-4-one scaffold substituted at the 2-position by a carboxamide group, which is further linked to a 4-sulfamoylphenethyl moiety. The IUPAC name, 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide, reflects this connectivity.
Crystallographic data for this specific compound remain unreported in the literature. However, analogous chromene carboxamides, such as 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, crystallize in space groups P2₁/c and P1 , with unit cell parameters a = 7.8–10.2 Å, b = 9.1–12.3 Å, c = 12.5–14.7 Å, and interaxial angles α = 90–105°, β = 95–110°, γ = 90–105°. These structures adopt anti-rotamer conformations about the C–N bond, with the amide oxygen either trans or cis to the chromene oxygen. For the target compound, steric interactions between the sulfamoylphenyl group and the chromene ring likely enforce a similar antiperiplanar arrangement to minimize van der Waals clashes.
Table 1: Key Crystallographic Parameters of Analogous Chromene Carboxamides
Parameter | Value Range |
---|---|
Space Group | P2₁/c, P1 |
Unit Cell (Å) | a = 7.8–10.2 |
b = 9.1–12.3 | |
c = 12.5–14.7 | |
Angles (°) | α = 90–105, β = 95–110 |
Torsion Angle (C–N) | 165–180° (anti) |
Properties
Molecular Formula |
C18H16N2O5S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O5S/c19-26(23,24)13-7-5-12(6-8-13)9-10-20-18(22)17-11-15(21)14-3-1-2-4-16(14)25-17/h1-8,11H,9-10H2,(H,20,22)(H2,19,23,24) |
InChI Key |
ACVAFBRHTAHXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
-
Chromene-2-carboxylic acid backbone : Derived from cyclization of substituted acetophenones.
-
Sulfamoylphenyl ethylamine side chain : Introduced via amidation or nucleophilic substitution.
-
Linking strategy : Amide bond formation between the chromene acid and the amine moiety.
Primary Synthetic Pathways
Two dominant routes are documented:
-
Stepwise assembly involving chromene ester synthesis, hydrolysis to carboxylic acid, and subsequent amidation.
-
One-pot cyclization-amidation , which integrates chromene formation and side-chain coupling in a single reaction vessel.
Step-by-Step Synthesis and Reaction Mechanisms
Formation of Ethyl 4-Oxo-4H-chromene-2-carboxylate
The chromene core is synthesized via Kostanecki–Robinson cyclization :
-
Reactants : Substituted acetophenone (e.g., 2-hydroxy-4-methoxyacetophenone) and diethyl oxalate.
-
Conditions : Anhydrous DMF, potassium tert-butoxide (0–5°C, 2–3 h), followed by acid quenching.
-
Mechanism : Base-induced deprotonation initiates enolate formation, which undergoes cyclocondensation to yield the chromene ester.
Example Procedure
Hydrolysis to 4-Oxo-4H-chromene-2-carboxylic Acid
The ester intermediate is hydrolyzed under basic conditions:
-
Reactants : Chromene ester, aqueous NaOH (2 M).
-
Conditions : Reflux in ethanol-water (4:1) for 6 h.
Amidation with 2-(4-Sulfamoylphenyl)ethylamine
The carboxylic acid is coupled to the amine via Schotten-Baumann reaction :
-
Reactants : Chromene-2-carboxylic acid (1 eq), 2-(4-sulfamoylphenyl)ethylamine (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).
-
Conditions : DCM, 0°C to room temperature, 12 h.
-
Purification : Column chromatography (SiO₂, hexane/EtOAc 1:1).
Yield : 60–75%.
Optimization Strategies and Critical Parameters
Solvent and Temperature Effects
Catalytic Enhancements
Purity Control
-
Chromatography : Silica gel chromatography (hexane/EtOAc gradient) resolves sulfonamide byproducts.
-
Crystallization : Ethanol-water recrystallization achieves >95% purity.
Structural Characterization and Analytical Data
NMR Spectroscopy
Mass Spectrometry
-
ESI-MS : m/z 427.1 [M+H]⁺ (calculated for C₁₉H₁₇N₂O₅S: 426.09).
Challenges and Troubleshooting
Common Synthetic Issues
Purification Difficulties
-
Byproduct Formation : Unreacted sulfamoyl ethylamine co-elutes with product. Solution: Optimize chromatography gradients.
Applications and Derivative Synthesis
Chemical Reactions Analysis
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide involves:
Molecular Targets: The compound targets carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells.
Pathways Involved: By inhibiting carbonic anhydrase IX, the compound disrupts the pH balance in tumor cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Carbonic Anhydrase Inhibitory Activity
The compound exhibits nanomolar-range inhibition constants (Ki) against CA isoforms, with notable selectivity:
CA Isoform | Ki (nM) | Reference Compound (AAZ) Ki (nM) |
---|---|---|
hCA I | 213.7 | 250.0 |
hCA II | 7.5–9.3 | 12.1 |
hCA IX | 8.2 | 25.0 |
hCA XII | 5.8 | 5.7 |
Derivatives with methyl groups at positions 7 and 8 of the chromene moiety show enhanced activity, while substitutions at position 7 in sulfamoylphenyl analogs reduce potency .
Comparison with Structural Analogs
Phenethyl vs. Phenyl Linkers
4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) :
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide :
Substituents on the Chromene Core
6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide :
7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5c) :
Heterocyclic Modifications
- 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide: Incorporates a triazinone group. Activity: Broad-spectrum inhibition but lower selectivity (Ki = 28.4 nM for hCA XII) .
Key Research Findings
- Optimal Substituents : Methyl groups at positions 6 and 7 on the chromene core enhance hCA II/IX/XII inhibition .
- Linker Importance : Phenethyl > benzyl > phenyl in potency due to spatial alignment with CA active sites .
- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% .
Biological Activity
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that confer significant biological activities. This article explores its biological activity, particularly its role as an inhibitor of carbonic anhydrase (CA) enzymes, and discusses structure-activity relationships (SAR), synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a chromene backbone with a 4-oxo group, a carboxamide functional group, and a sulfamoylphenyl moiety. These structural elements are crucial for its biological interactions.
Feature | Description |
---|---|
Molecular Formula | |
CAS Number | 879468-78-7 |
Key Functional Groups | 4-oxo, carboxamide, sulfamoyl |
Inhibition of Carbonic Anhydrase
The primary biological activity of this compound is its inhibition of carbonic anhydrase (CA) isoforms. Research indicates that this compound exhibits significant inhibitory effects against human carbonic anhydrase I (hCA I) and II (hCA II), with Ki values demonstrating its potency compared to established inhibitors like acetazolamide.
Structure-Activity Relationship (SAR)
Studies have highlighted the importance of specific structural modifications in enhancing inhibitory activity:
- Methyl Substitution : Methyl groups at positions 7 and 8 on the chromene ring were found to improve hCA inhibitory activity. For instance, derivatives with these substitutions showed Ki values significantly lower than those without them .
- Sulfamoyl Group Contribution : The presence of the sulfamoyl group enhances solubility and reactivity, making the compound more effective against various CA isoforms.
Antitumor Properties
In addition to its CA inhibition, derivatives of this compound have shown promising antitumor activity against various cancer cell lines. Some derivatives outperformed established chemotherapeutics like cisplatin, suggesting potential applications in cancer therapy.
Study on Inhibitory Effects
A comparative study evaluated several derivatives of chromene-based compounds for their inhibitory effects on hCA isoforms. The findings indicated that:
- Compounds with specific substitutions exhibited Ki values ranging from 9.3 nM to over 3000 nM against different isoforms.
- The most active compounds demonstrated selectivity indices indicating their potential for targeted therapy while minimizing side effects .
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, including multi-step processes that allow for structural variations to optimize pharmacological profiles. Common methods include:
- Condensation Reactions : Combining appropriate aromatic sulfonamides with chromene precursors.
- Functional Group Modifications : Introducing methyl or ethyl groups at strategic positions to enhance biological activity.
Q & A
Q. How can researchers integrate this compound into a theoretical framework for drug discovery (e.g., enzyme inhibition or PROTAC design)?
- Methodological Answer : Link to conceptual frameworks like:
- Enzyme Transition-State Mimicry : The chromene-4-oxo group mimics ATP’s γ-phosphate in kinase inhibition .
- PROTAC Design : Functionalize the carboxamide group with E3 ligase ligands (e.g., VHL or CRBN binders) to induce target protein degradation . Validate hypotheses via Western blotting (ubiquitination assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.